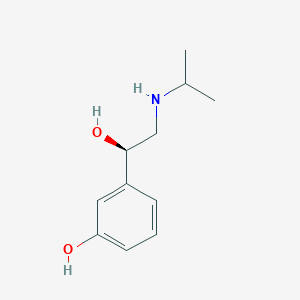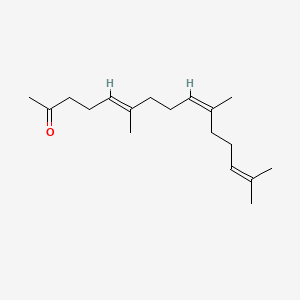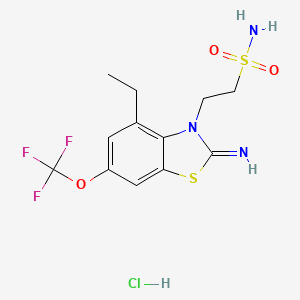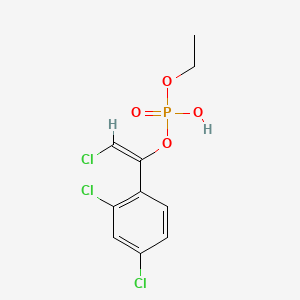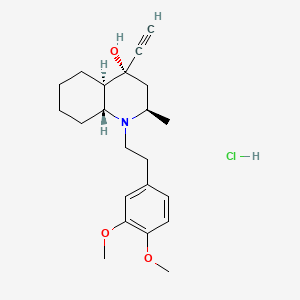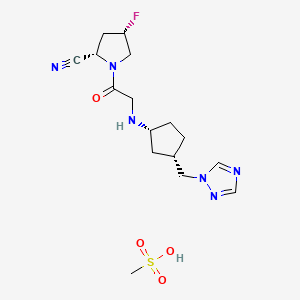
Melogliptin mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melogliptin mesylate is a potent and selective inhibitor of the enzyme dipeptidyl peptidase 4 (DPP-4). It is primarily investigated for its potential use in the treatment of type 2 diabetes mellitus. By inhibiting DPP-4, this compound helps to increase the levels of incretin hormones, which in turn enhance the secretion of insulin and decrease the levels of glucagon, thereby improving glycemic control in patients with type 2 diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of melogliptin mesylate involves several steps, starting from the appropriate precursor molecules. The key steps typically include the formation of the core structure, followed by the introduction of functional groups necessary for DPP-4 inhibition. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Melogliptin mesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.
Scientific Research Applications
Chemistry: It serves as a model compound for studying DPP-4 inhibition and the design of similar inhibitors.
Biology: Research focuses on its effects on cellular pathways and its potential to modulate metabolic processes.
Industry: It is explored for its potential use in developing new antidiabetic therapies and as a reference compound in pharmaceutical research.
Mechanism of Action
Melogliptin mesylate exerts its effects by inhibiting the enzyme dipeptidyl peptidase 4 (DPP-4). DPP-4 normally degrades incretin hormones such as glucose-dependent insulinotropic polypeptide and glucagon-like peptide 1. By inhibiting DPP-4, this compound increases the levels of these incretin hormones, which enhance insulin secretion and decrease glucagon levels. This leads to improved glycemic control in patients with type 2 diabetes mellitus .
Comparison with Similar Compounds
Similar Compounds
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
Uniqueness
Melogliptin mesylate is unique in its specific molecular structure, which confers high selectivity and potency for DPP-4 inhibition. Compared to other DPP-4 inhibitors, this compound has shown a favorable safety and tolerability profile, with a low incidence of hypoglycemia and neutral effects on body weight .
Properties
CAS No. |
869368-93-4 |
|---|---|
Molecular Formula |
C16H25FN6O4S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(2S,4S)-4-fluoro-1-[2-[[(1R,3S)-3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile;methanesulfonic acid |
InChI |
InChI=1S/C15H21FN6O.CH4O3S/c16-12-4-14(5-17)22(8-12)15(23)6-19-13-2-1-11(3-13)7-21-10-18-9-20-21;1-5(2,3)4/h9-14,19H,1-4,6-8H2;1H3,(H,2,3,4)/t11-,12-,13+,14-;/m0./s1 |
InChI Key |
IAWFHPXSNMKWIL-QVYXHAGSSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1C[C@H](C[C@H]1CN2C=NC=N2)NCC(=O)N3C[C@H](C[C@H]3C#N)F |
Canonical SMILES |
CS(=O)(=O)O.C1CC(CC1CN2C=NC=N2)NCC(=O)N3CC(CC3C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


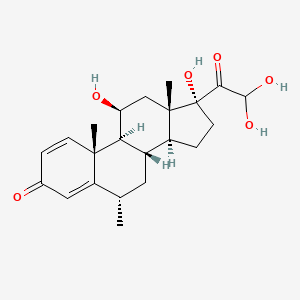
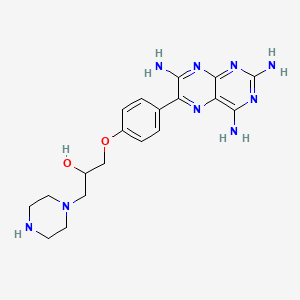
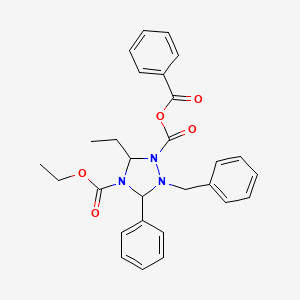
![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)
